molecular formula InTe B072746 Indium telluride CAS No. 1312-45-4

Indium telluride

Cat. No.: B072746
CAS No.: 1312-45-4
M. Wt: 242.4 g/mol
InChI Key: ZRMWTQRMRSEWBW-UHFFFAOYSA-N
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Description

Indium telluride is a compound composed of indium and tellurium. It is a semiconductor material with intriguing properties that make it valuable in various applications, particularly in the fields of thermoelectrics and optoelectronics. This compound exhibits a bandgap of approximately 1.01 to 1.13 electron volts, making it suitable for use in mid-temperature range thermoelectric devices .

Mechanism of Action

Target of Action

Indium telluride, also known as tellanylideneindium or tellurium, primarily targets the thermoelectric properties of materials . It forms precipitates in the state-of-the-art Bi2Te3 with crystallographic alignment to the Bi2Te3 structure . This natural epitaxy in a 3-dimensional solid is ideally situated to scatter phonons but produces minimal electronic scattering and, therefore, maintains high mobility .

Mode of Action

This compound interacts with its targets by altering the electronic structure. High concentrations of indium in Bi2Te3 significantly alter the electronic structure, reducing the effective mass and weighted mobility . This interaction effectively destroys the thermoelectric properties even though the lattice thermal conductivity is successfully reduced .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the thermoelectric performance of materials . The compound works to reduce lattice thermal conductivity without harming the electrical properties . This action improves the quality factor, which is proportional to the weighted mobility divided by the lattice thermal conductivity of the material .

Pharmacokinetics

Instead, its impact on bioavailability is more relevant in the context of its incorporation into materials and its effect on their thermoelectric properties .

Result of Action

The result of this compound’s action is a significant alteration of the electronic structure of the target material . This alteration reduces the effective mass and weighted mobility so significantly as to effectively destroy the thermoelectric properties, even though the lattice thermal conductivity is successfully reduced .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s ability to scatter phonons and maintain high mobility is ideally suited to a 3-dimensional solid environment . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indium telluride can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves the direct combination method due to its simplicity and efficiency. The elements are heated in a sealed environment to prevent contamination and ensure high purity of the final product .

Chemical Reactions Analysis

Indium telluride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Indium oxide and tellurium dioxide.

    Reduction: Elemental indium and tellurium.

    Substitution: Hydrogen telluride.

Comparison with Similar Compounds

This compound stands out among these compounds due to its balanced electrical and thermal properties, which are essential for efficient thermoelectric performance.

Properties

CAS No.

1312-45-4

Molecular Formula

InTe

Molecular Weight

242.4 g/mol

IUPAC Name

indium;tellurium

InChI

InChI=1S/In.Te

InChI Key

ZRMWTQRMRSEWBW-UHFFFAOYSA-N

SMILES

[In]=[Te].[In]=[Te].[Te]

Canonical SMILES

[In].[Te]

Key on ui other cas no.

1312-45-4

Pictograms

Irritant

Origin of Product

United States
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Q & A

Q1: What are some of the common molecular formulas and structures observed in indium telluride compounds?

A1: this compound exists in various stoichiometries, with each exhibiting distinct structural characteristics:

  • InTe: This form adopts a tetragonal structure and exhibits a band gap of approximately 0.40 eV, located at the M point of the Brillouin zone. []
  • In2Te3: This form commonly adopts a defect zinc-blende structure with the space group F4 3m. []
  • In4Te3: This layered this compound exhibits ultralow thermal conductivity (0.47 W m-1 K-1). []
  • In2Te5: This compound belongs to the pentatelluride family and displays strong anisotropic Raman response for linearly polarized excitation. []

Q2: What is the significance of the one-dimensional In1+ chains observed in InTe?

A2: The presence of one-dimensional In1+ chains in InTe contributes to its anisotropic structural and electronic properties. These chains are responsible for the formation of localized gap states near the valence band maximum, leading to the intrinsic p-type doping observed in this material. []

Q3: How does the presence of In1+ influence the electronic properties of InTe?

A3: In1+ in InTe induces localized gap states near the valence band maximum. These acceptor states contribute to the high intrinsic p-type doping observed in this material, influencing its electrical conductivity. []

Q4: How does the stability of this compound impact its potential for device applications?

A4: The stability of this compound, particularly under different environmental conditions, is crucial for its practical application. For instance, this compound can form at the interface of InSb/CdTe heterostructures during molecular beam epitaxy growth, potentially affecting device performance. [] Conversely, incorporating this compound as a back surface field (BSF) in molybdenum telluride (MoTe2) solar cells enhances their thermal stability and efficiency. []

Q5: How does the choice of substrate temperature influence the properties of this compound thin films?

A5: Substrate temperature significantly impacts the structural and electrical properties of this compound thin films. Films deposited at room temperature tend to be amorphous, while higher substrate temperatures can promote crystallinity and epitaxial growth, leading to significant changes in electrical resistivity. []

Q6: How is this compound utilized in photovoltaic applications?

A6: this compound shows promise in enhancing the performance and stability of solar cells. Specifically, In2Te3 used as a back surface field (BSF) in MoTe2 solar cells significantly boosts conversion efficiency and improves thermal stability compared to cells without BSF. []

Q7: What are the potential advantages of using mercury this compound (HgIn2Te4) in infrared laser technology?

A7: HgIn2Te4 is a promising candidate material for mid-infrared CO2 lasers. Its unique properties, including its band gap and potential for doping, make it suitable for applications in this spectral region. []

Q8: What challenges are associated with forming Schottky barriers on mercury this compound (MIT) surfaces for photodetector applications?

A8: Forming Schottky barriers on MIT surfaces can be challenging due to the tendency for non-rectifying contacts. Researchers are exploring techniques like surface oxidation to form an insulating layer, enabling the fabrication of metal-insulator-semiconductor (MIS) photodetectors with improved performance. []

Q9: What analytical techniques are commonly employed to characterize this compound materials?

A9: Researchers utilize various techniques to study the structural, electronic, and optical properties of this compound:

  • X-ray diffraction (XRD): This technique determines crystal structure, lattice parameters, and phase purity of this compound materials. [, , ]
  • Scanning electron microscopy (SEM): This method provides information about the morphology and microstructure of this compound materials, such as the radial structure of spherulitic crystals. []
  • Transmission electron microscopy (TEM): This high-resolution imaging technique allows researchers to study the detailed structure and defects in this compound materials. []
  • Raman spectroscopy: This technique characterizes vibrational modes and provides insights into the bonding and structural anisotropy in this compound materials. [, ]
  • Density Functional Theory (DFT): This computational method helps understand the electronic band structure, defect states, and properties of this compound. [, ]

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